

An In-depth Technical Guide to 3-(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352

[Get Quote](#)

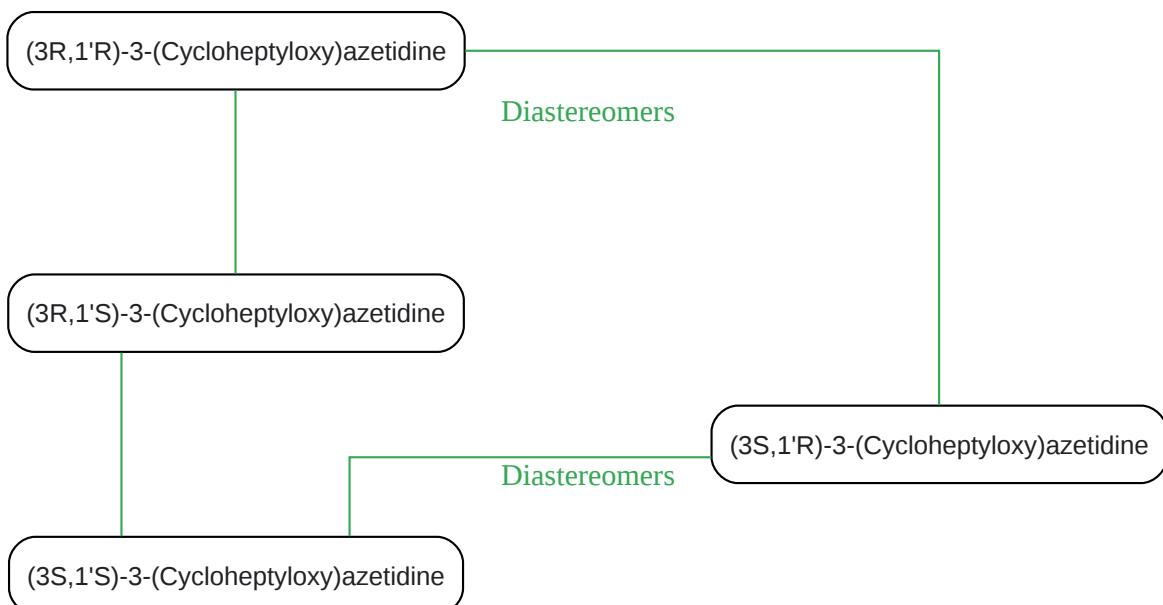
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for **3-(Cycloheptyloxy)azetidine**. Due to the limited availability of data for this specific molecule, this guide leverages information on analogous 3-substituted azetidine derivatives to present a thorough and scientifically grounded resource.

Chemical Structure and Stereochemistry

3-(Cycloheptyloxy)azetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group.

Core Structure


The foundational structure consists of an azetidine ring, a nitrogen-containing heterocycle known for its significant ring strain, which influences its chemical reactivity. This ring is connected via an ether linkage at its 3-position to a seven-membered cycloheptyl ring.

Stereochemistry

The primary point of stereochemical interest in **3-(Cycloheptyloxy)azetidine** arises from the potential chirality at two centers:

- C3 of the Azetidine Ring: The carbon atom of the azetidine ring bonded to the oxygen of the cycloheptyloxy group is a stereocenter.
- C1 of the Cycloheptyl Ring: The carbon atom of the cycloheptyl ring bonded to the ether oxygen is also a stereocenter.

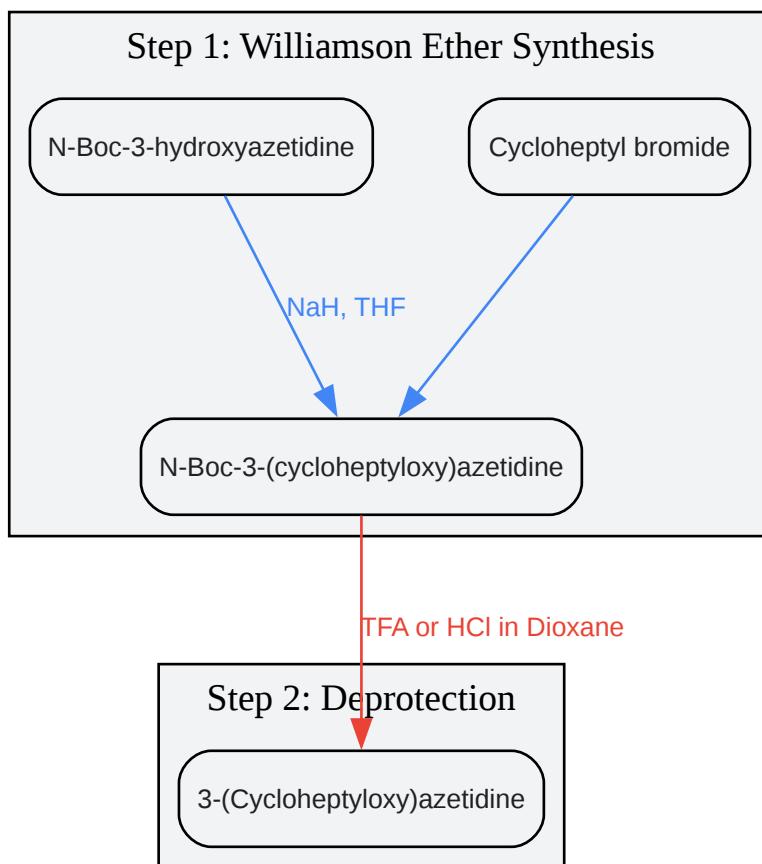
The presence of these two stereocenters means that **3-(Cycloheptyloxy)azetidine** can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are diastereomers of each other, with the (R,R) and (S,S) isomers being one enantiomeric pair, and the (R,S) and (S,R) isomers forming another.

[Click to download full resolution via product page](#)

Stereoisomers of **3-(Cycloheptyloxy)azetidine**

Physicochemical Properties

Specific experimental data for **3-(Cycloheptyloxy)azetidine** is not readily available. However, based on structurally similar N-Boc protected 3-alkoxyazetidines, the following properties can be estimated. The N-Boc (tert-butoxycarbonyl) group is a common protecting group in the synthesis of such compounds.


Property	Estimated Value (for N-Boc-3-(Cycloheptyloxy)azetidine)	Reference Compound(s)
Molecular Formula	C16H29NO3	-
Molecular Weight	283.41 g/mol	-
Topological Polar Surface Area (TPSA)	38.3 Å ²	N-Boc-azetidine-3-carboxylic acid
logP (Octanol-Water Partition Coefficient)	~2.5 - 3.5	General estimation for similar structures
Hydrogen Bond Donors	0 (N-Boc protected) / 1 (deprotected)	N-Boc-azetidine-3-carboxylic acid
Hydrogen Bond Acceptors	3	N-Boc-azetidine-3-carboxylic acid
Rotatable Bond Count	4	N-Boc-azetidine-3-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of **3-(Cycloheptyloxy)azetidine** can be logically approached via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would involve the reaction of a 3-hydroxyazetidine derivative with a cycloheptyl halide or sulfonate. A common strategy in azetidine chemistry is to use an N-protected starting material, such as N-Boc-3-hydroxyazetidine, to prevent side reactions involving the nitrogen atom.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15270352#3-cycloheptyloxy-azetidine-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com